molecular formula C13H14ClNO3 B6314688 Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate CAS No. 1823237-17-7

Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate

Cat. No.: B6314688
CAS No.: 1823237-17-7
M. Wt: 267.71 g/mol
InChI Key: PDYMVXRNQWTJHD-UHFFFAOYSA-N
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Description

Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₁₄ClNO₃. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate group. The general reaction scheme is as follows:

Pyrrolidine+Benzyl chloroformateBenzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate\text{Pyrrolidine} + \text{Benzyl chloroformate} \rightarrow \text{this compound} Pyrrolidine+Benzyl chloroformate→Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Scientific Research Applications

Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate is widely used in scientific research due to its versatility as a synthetic intermediate. Its applications include:

    Chemistry: Used in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: Employed in the preparation of biologically active molecules for studying enzyme inhibition and receptor binding.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate depends on its specific application. In general, the compound can act as an acylating agent, transferring its chlorocarbonyl group to nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives and conjugates. The molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

  • Benzyl 3-(chloromethyl)piperidine-1-carboxylate
  • Benzyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
  • Benzyl 3-carbamoylpyrrolidine-1-carboxylate
  • Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate

Comparison: Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

benzyl 3-carbonochloridoylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-12(16)11-6-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYMVXRNQWTJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)Cl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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